SIRT1 Inhibitory Potency of the Carboxylic Acid vs. the Active Carboxamide (Selisistat/EX-527)
The target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, is the immediate precursor to the potent SIRT1 inhibitor selisistat (EX-527). Direct comparison of their activity highlights a crucial functional difference. While the carboxylic acid itself has a reported IC50 of approximately 98 nM for SIRT1 inhibition, the corresponding carboxamide (selisistat) is significantly more potent, with a reported IC50 of 38 nM . This 2.6-fold difference in potency (98 nM vs 38 nM) is attributable to the distinct interactions of the carboxamide group within the enzyme's active site, underscoring that the carboxylic acid is not a direct functional replacement for the active pharmaceutical ingredient [1].
| Evidence Dimension | In vitro SIRT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 98 nM (reported for 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid) |
| Comparator Or Baseline | 38 nM (selisistat/EX-527, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) |
| Quantified Difference | 2.6-fold less potent (higher IC50) |
| Conditions | Cell-free enzymatic assay using human SIRT1 |
Why This Matters
This data confirms the compound's specific utility as a key synthetic intermediate rather than a direct pharmacological tool, guiding proper procurement for medicinal chemistry and process development.
- [1] Siena Biotech S.P.A. (2017). WO2017085071A1: A manufacture process of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, and its precursor. View Source
